molecular formula C5H9N3O2 B020715 N1-Methylaziridine-1,2-dicarboxamide CAS No. 100804-10-2

N1-Methylaziridine-1,2-dicarboxamide

Cat. No.: B020715
CAS No.: 100804-10-2
M. Wt: 143.14 g/mol
InChI Key: GFSHWDZXXDCWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methylaziridine-1,2-dicarboxamide (CAS# 100804-10-2) is a small heterocyclic compound featuring a strained three-membered aziridine ring substituted with two carboxamide groups at the 1,2-positions and a methyl group at the N1 position. This compound is synthesized and commercialized by Shenzhen Atomax Chemical Co. for research and industrial applications .

Properties

CAS No.

100804-10-2

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

1-N-methylaziridine-1,2-dicarboxamide

InChI

InChI=1S/C5H9N3O2/c1-7-5(10)8-2-3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10)

InChI Key

GFSHWDZXXDCWCE-UHFFFAOYSA-N

SMILES

CNC(=O)N1CC1C(=O)N

Canonical SMILES

CNC(=O)N1CC1C(=O)N

Synonyms

1,2-Aziridinedicarboxamide,N1-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Cyclopropane-1,2-dicarboxamide Derivatives

Key Compounds :

  • (1R,2R)-N1,N2-sec-Butyl-3-methylenecyclopropane-1,2-dicarboxamide (5b)
  • (1R,2R)-N1,N2-Isobutyl-3-methylenecyclopropane-1,2-dicarboxamide (5c)
  • (1R,2R)-N1,N2-Benzyl-3-methylenecyclopropane-1,2-dicarboxamide (5d)

Comparison :

  • Synthesis : Prepared via nucleophilic substitution of acid chloride (1R,2R)-4 with amines (tert-butylamine, isobutylamine, benzylamine) in yields of 76–86% .
  • Properties: White solids with defined melting points and optical rotations; characterized by NMR, LC/MS, and elemental analysis. Carbon/hydrogen/nitrogen content showed minor deviations from theoretical values.

Table 1 : Cyclopropane-dicarboxamides vs. N1-Methylaziridine-1,2-dicarboxamide

Property Cyclopropane Derivatives N1-Methylaziridine
Core Structure 3-membered cyclopropane ring 3-membered aziridine ring
Synthesis Yield 76–86% Not reported
Pharmacological Activity Not characterized Not reported

Pyrrolidine-1,2-dicarboxamide Derivatives

Key Compounds :

  • (2R,4S)-4-Hydroxy-4-(2,4-difluorophenyl)pyrrolidine-1,2-dicarboxamide (Compound 26)
  • (2S)-N1-[4-Methyl-5-(2-(trifluoromethyl)phenyl)thiazol-2-yl]pyrrolidine-1,2-dicarboxamide (BYL-719/Alpelisib)

Comparison :

  • Structure : 5-membered pyrrolidine ring with substituents enhancing steric and electronic interactions.
  • Activity :
    • Factor Xa Inhibition : Compound 26 exhibits potent anticoagulant activity (projected human t1/2 = 23 h) due to optimized stereochemistry and substituents .
    • PI3Kα Inhibition : BYL-719 shows anticancer activity by targeting the PI3K pathway, with a molecular weight of 393.53 g/mol and chiral centers influencing binding .
  • Physicochemical Properties : Higher stability compared to aziridine analogs, attributed to reduced ring strain.

Table 2 : Pyrrolidine-dicarboxamides vs. This compound

Property Pyrrolidine Derivatives N1-Methylaziridine
Core Structure 5-membered pyrrolidine ring 3-membered aziridine ring
Pharmacological Use Anticoagulant, Anticancer Not reported
Half-Life (Human) Up to 23 hours Not applicable

Diazene-1,2-dicarboxamide Derivatives

Key Compounds :

  • Diazene-1,2-dicarboxamide (ADCA, CAS# 123-77-3)
  • Na[trans-RuCl4(DMSO)(PyrDiaz)] (Antitumor Ru complex)

Comparison :

  • Structure : Linear N=N (diazene) backbone with carboxamide groups.
  • Applications :
    • Industrial Use : ADCA is a blowing agent in foam production (limit < 0.1% in OEKO-TEX® standards) .
    • Antitumor Activity : Ru-PyrDiaz complexes target glutathione oxidation but face stability challenges in protic solvents .
  • Synthesis : ADCA is commercially produced, while Ru complexes require multistep coordination chemistry .

Table 3 : Diazene-dicarboxamides vs. This compound

Property Diazene Derivatives N1-Methylaziridine
Core Structure Linear N=N backbone Cyclic aziridine ring
Applications Industrial blowing agent, Antitumor Research/Industrial use
Stability Moderate (decomposition in solvents) Likely lower due to ring strain

Anthracene-1,2-dicarboxamide Derivatives

Key Compounds :

  • N1,N2-Dibutylanthracene-1,2-dicarboxamide (1)
  • N1,N2-Diphenylanthracene-1,2-dicarboxamide (2)

Comparison :

  • Structure : Anthracene core with carboxamide groups enabling fluorescence and anion binding.
  • Activity : High affinity for benzoate (Ka = 709 M<sup>−1</sup> in CD2Cl2) .
  • Applications : Anion sensing and supramolecular chemistry.

Table 4 : Anthracene-dicarboxamides vs. This compound

Property Anthracene Derivatives N1-Methylaziridine
Core Structure Planar anthracene ring Non-planar aziridine ring
Applications Fluorescent anion sensors Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.